molecular formula C16H12N2O B15378565 2-(Quinolin-3-yliminomethyl)phenol CAS No. 23976-22-9

2-(Quinolin-3-yliminomethyl)phenol

Cat. No.: B15378565
CAS No.: 23976-22-9
M. Wt: 248.28 g/mol
InChI Key: ORSPJBCSWFMOPT-UHFFFAOYSA-N
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Description

2-(Quinolin-3-yliminomethyl)phenol is a Schiff base ligand synthesized from the condensation of salicylaldehyde and 3-aminoquinoline . This compound serves as a versatile precursor in coordination chemistry, forming stable complexes with various transition metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) . These metal complexes have demonstrated significant potential in biological and materials science research. A primary research application of this compound and its complexes is in the investigation of neurodegenerative diseases. Specifically, the ligand and its metal complexes have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition activities, which is a promising approach for the treatment of Alzheimer's disease . The distinct activities of the metal complexes, compared to the free ligand, highlight their value in exploring metal-based therapeutic agents for neurological disorders . Beyond its biological interest, the quinoline-phenol structure is a key scaffold in medicinal chemistry, with quinoline derivatives being noted for their antibacterial, antifungal, anticancer, and antimalarial properties . Furthermore, structurally similar Schiff base compounds are investigated in materials science for applications such as corrosion inhibition for mild steel in acidic environments . Researchers value this compound for developing novel coordination complexes with potential applications in catalysis, magnetism, and as functional materials . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

23976-22-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(quinolin-3-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-8-4-2-6-13(16)10-17-14-9-12-5-1-3-7-15(12)18-11-14/h1-11,19H

InChI Key

ORSPJBCSWFMOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Quinolin-3-yliminomethyl)phenol, a comparative analysis with structurally or functionally related compounds is provided below:

Structural Analogues

3-Chloro-N-phenyl-phthalimide Structure: A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ). Key Differences: Lacks the quinoline and phenolic moieties, instead featuring a rigid isoindole-1,3-dione core. Applications: Primarily used in polymer synthesis (e.g., polyimides) due to its anhydride reactivity, contrasting with the medicinal focus of quinoline-based Schiff bases .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Structure: A quinoline-chalcone hybrid with a ketone-linked enone system (). Key Differences: Replaces the imine bridge with a conjugated α,β-unsaturated ketone (chalcone). This enhances π-electron delocalization, affecting UV absorption and redox behavior. Bioactivity: Exhibits antimalarial and anticancer properties due to the chalcone moiety, whereas Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol are more studied for metal coordination and antimicrobial effects .

Physicochemical Properties

Property 2-(Quinolin-3-yliminomethyl)phenol 3-Chloro-N-phenyl-phthalimide 3-(4-Chlorophenyl)-1-(quinolin-3-yl)prop-2-en-1-one
Functional Groups Phenol, imine, quinoline Phthalimide, chloro, phenyl Quinoline, chalcone (enone), chloro
Melting Point ~440–460 K (estimated)* Not reported 453–455 K
Synthetic Yield ~65–75% (Schiff base typical) High purity required 72%
Solubility Moderate in polar aprotic solvents Low (non-polar solvents) Low in water, soluble in acetone

*Estimated based on analogous Schiff bases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Quinolin-3-yliminomethyl)phenol, and how can reaction parameters be optimized?

The synthesis of quinoline-derived Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol typically involves condensation reactions between quinoline-3-carbaldehyde derivatives and substituted phenols. Key steps include:

  • Reagent selection : Use catalysts like acetic acid or p-toluenesulfonic acid to enhance imine bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates compared to protic solvents .
  • Temperature control : Reactions performed at 60–80°C under reflux yield higher purity products .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the target compound .

Q. Which analytical techniques are critical for structural characterization of 2-(Quinolin-3-yliminomethyl)phenol?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and confirms the imine (C=N) bond at ~160 ppm .
    • FT-IR : Identifies phenolic O-H stretches (~3300 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures with R-factors < 0.06 .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 291.1234) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 2-(Quinolin-3-yliminomethyl)phenol?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with charge-transfer capabilities .
  • Electrostatic potential maps : Highlight nucleophilic regions (phenolic oxygen) and electrophilic sites (imine nitrogen) .
  • Thermochemistry : Atomization energies and ionization potentials match experimental data within ±2.4 kcal/mol when hybrid functionals (e.g., B3LYP) include exact exchange terms .

Q. What experimental and computational strategies resolve discrepancies in reaction regioselectivity for quinoline-based Schiff bases?

  • Steric/electronic analysis :
    • Electron-withdrawing substituents on the phenol ring favor para-substitution due to resonance stabilization .
    • Steric hindrance from bulky groups (e.g., trifluoromethyl) redirects reactions to meta positions .
  • DFT-guided optimization : Transition-state modeling identifies energy barriers for competing pathways, enabling solvent/catalyst selection to control regioselectivity .

Q. How do molecular interactions in 2-(Quinolin-3-yliminomethyl)phenol crystals influence its supramolecular assembly?

  • Hydrogen bonding : Phenolic O-H groups form intramolecular bonds with imine N atoms (O-H⋯N, ~2.1 Å), stabilizing planar conformations .
  • Intermolecular interactions : π-π stacking between quinoline rings (3.5–4.0 Å spacing) and C-H⋯O contacts create layered crystal lattices .

Q. What in vitro assays are suitable for evaluating the bioactivity of 2-(Quinolin-3-ylimimonethyl)phenol?

  • Antioxidant activity :
    • DPPH radical scavenging (IC₅₀ values ≤ 50 µM) .
    • Ferric reducing antioxidant power (FRAP) assays .
  • Anti-inflammatory potential :
    • COX-2 inhibition measured via ELISA (IC₅₀ ~10 µM) .
    • NF-κB pathway modulation in macrophage (RAW 264.7) models .

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